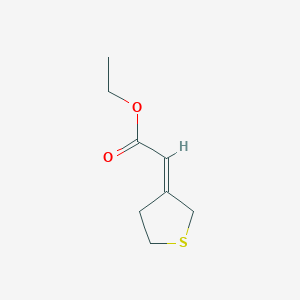
Ethyl2-(thiolan-3-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(thiolan-3-ylidene)acetate is an organic compound with the molecular formula C8H12O2S It is a derivative of thiolane, a five-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(thiolan-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of sodium 2-cyanoethene-1,1-bis(thiolates) with dibromobutanes in dimethylformamide (DMF) to yield 1,3-dithiolanes . This reaction typically proceeds at room temperature, providing good yields of the desired product.
Industrial Production Methods
Industrial production of ethyl 2-(thiolan-3-ylidene)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiolan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiolane derivatives .
Scientific Research Applications
Ethyl 2-(thiolan-3-ylidene)acetate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with useful optical and electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2-(thiolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing heterocycle can interact with biological molecules, leading to various biochemical effects. For example, it may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Ethyl 2-(thiolan-3-ylidene)acetate can be compared with other similar compounds, such as:
- 2-(1,3-dithiolan-2-ylidene)malononitrile
- 2-cyano-2-(1,3-dithiolan-2-ylidene)-acetamides
- Methyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate
These compounds share similar structural features but differ in their functional groups and specific applications. Ethyl 2-(thiolan-3-ylidene)acetate is unique due to its specific ester functionality, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12O2S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
ethyl (2E)-2-(thiolan-3-ylidene)acetate |
InChI |
InChI=1S/C8H12O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h5H,2-4,6H2,1H3/b7-5+ |
InChI Key |
BOJAVRUWSSQQKS-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCSC1 |
Canonical SMILES |
CCOC(=O)C=C1CCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















